molecular formula C13H9BrClNO5S B2527468 Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate CAS No. 1181516-48-2

Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate

Cat. No. B2527468
CAS RN: 1181516-48-2
M. Wt: 406.63
InChI Key: WQEUMRYNDAUVRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate involves several steps. One common approach is the reaction between (5-bromo-2-chloropyridin-3-yl)sulfonyl chloride and methyl benzoate . The sulfonyl chloride group reacts with the benzoate, resulting in the formation of the desired compound. Detailed reaction conditions, reagents, and purification methods are documented in the literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzoate ring attached to a pyridine ring via a sulfonyl group. The bromine and chlorine atoms provide additional functionalization. The compound’s three-dimensional arrangement influences its reactivity and biological activity. Crystallographic studies have elucidated its precise geometry .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and transition-metal-catalyzed transformations. Researchers have explored its reactivity in diverse contexts, such as cross-coupling reactions and medicinal chemistry .


Physical And Chemical Properties Analysis

  • Stability : Sensitive to light and moisture; store at 4°C .

Future Directions

For more detailed information, refer to the relevant papers and technical documents .

properties

IUPAC Name

methyl 2-(5-bromo-2-chloropyridin-3-yl)sulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO5S/c1-20-13(17)9-4-2-3-5-10(9)21-22(18,19)11-6-8(14)7-16-12(11)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEUMRYNDAUVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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